HEDEN serves as a precursor for the synthesis of room-temperature ionic liquids (RTILs) []. RTILs are a class of molten salts with unique properties like low volatility, high thermal stability, and tunable polarity. HEDEN reacts with organic acids like acetic acid or formic acid to form ionic liquids with potential applications in various fields, including:
HEDEN acts as a bidentate ligand, meaning it can bind to a metal center using both its amine and hydroxyl groups. This property makes it valuable in the preparation of various coordination complexes with potential applications in:
HED is a colorless liquid with a mild amine odor []. It is a simple molecule derived from ethylenediamine (EDA) by replacing one of the hydrogens on a terminal amine group with a hydroxyethyl group (CH2CH2OH). HED plays a role as an important intermediate in the synthesis of various industrial products [].
HED possesses a linear structure with two key functional groups:
The combination of these functionalities makes HED a versatile chelating agent, able to form complexes with metal ions through both amine and hydroxyl groups [].
There are several methods for synthesizing HED, but a common approach involves the reaction of ethyleneimine (aziridine) with 2-aminoethanol [].
C2H5N + HOCH2CH2NH2 -> NH2CH2CH2NHCH2CH2OH
HED can undergo various condensation reactions due to its primary amine functionality. For example, it can react with carboxylic acids to form amides [].
HED is primarily used as an intermediate in industrial processes and lacks a well-defined biological mechanism of action.
HED is classified as a dangerous good for transport []. It is a suspected skin and eye irritant []. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE) when handling HED [].
Corrosive;Irritant;Health Hazard